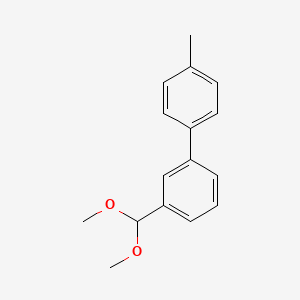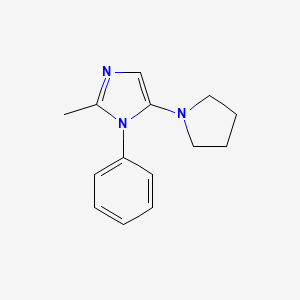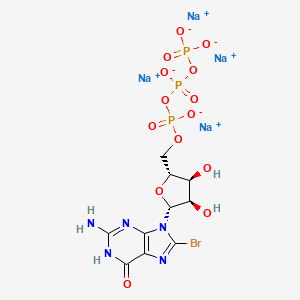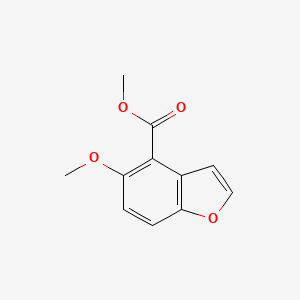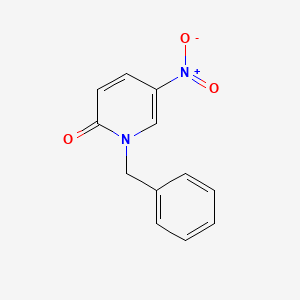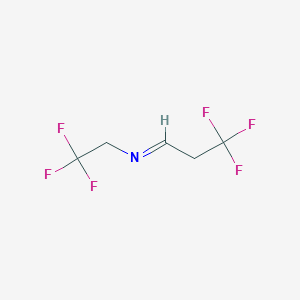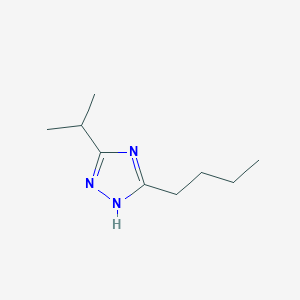
2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-fluorobenzaldehyde, 4-fluoroaniline, and pyrazine-2-carboxylic acid. The synthesis could involve condensation reactions, cyclization, and esterification under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, indazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It might be studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other indazole derivatives, such as:
- 2-(4-Fluorophenyl)-3-(4-fluorobenzylidene)-2,3-dihydro-1H-indazole
- 2-(4-Fluorophenyl)-3-(4-fluorobenzylidene)-2,3-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate lies in its specific structural features, such as the presence of both indazole and pyrazine moieties, which might confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C27H22F2N4O3 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
[2-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C27H22F2N4O3/c28-20-8-4-17(5-9-20)14-19-2-1-3-22-25(19)32-33(26(22)18-6-10-21(29)11-7-18)24(34)16-36-27(35)23-15-30-12-13-31-23/h4-15,22,26H,1-3,16H2/b19-14- |
Clé InChI |
FPROZYXVPDQQFZ-RGEXLXHISA-N |
SMILES isomérique |
C1CC2C(N(N=C2/C(=C\C3=CC=C(C=C3)F)/C1)C(=O)COC(=O)C4=NC=CN=C4)C5=CC=C(C=C5)F |
SMILES canonique |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)COC(=O)C4=NC=CN=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
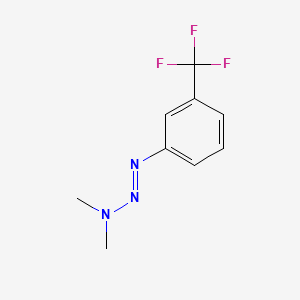
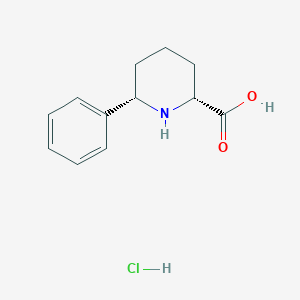
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
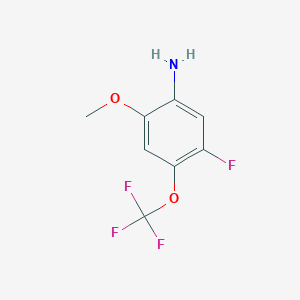
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
